molecular formula C7H8BrNO B575126 1-(5-Bromopyridin-2-yl)ethanol CAS No. 159533-68-3

1-(5-Bromopyridin-2-yl)ethanol

Cat. No. B575126
Key on ui cas rn: 159533-68-3
M. Wt: 202.051
InChI Key: MFQDJRTUQSZLOZ-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)ethanone (5 g, 25 mmol) in anhydrous ethanol (100 mL) was added sodium borohydride (2.85 g, 75 mmol) at room temperature. After 2 hours, water (10 mL) was added to quench the reaction at 0° C. and then saturated hydrochloric acid aqueous (10 mL) was added the mixture to adjust pH to 7. The mixture was extracted with ethyl acetate (50 mL). The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1) to give 1-(5-bromopyridin-2-yl)ethanol (3 g, 60%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1.[BH4-].[Na+].O.Cl>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C)=O
Name
Quantity
2.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206128B2

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)ethanone (5 g, 25 mmol) in anhydrous ethanol (100 mL) was added sodium borohydride (2.85 g, 75 mmol) at room temperature. After 2 hours, water (10 mL) was added to quench the reaction at 0° C. and then saturated hydrochloric acid aqueous (10 mL) was added the mixture to adjust pH to 7. The mixture was extracted with ethyl acetate (50 mL). The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1) to give 1-(5-bromopyridin-2-yl)ethanol (3 g, 60%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1.[BH4-].[Na+].O.Cl>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C)=O
Name
Quantity
2.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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